molecular formula C11H7N3O2 B2520346 4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 93764-67-1

4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2520346
CAS No.: 93764-67-1
M. Wt: 213.196
InChI Key: UXMSHGDLBKSTHA-UHFFFAOYSA-N
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Description

4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H7N3O2 and its molecular weight is 213.196. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid serves as a crucial intermediate in the synthesis of diverse biologically active molecules. For instance, it has been employed in the development of pyrazole derivatives with potential antimicrobial and antifungal activities. One study demonstrated the design and synthesis of novel pyrazole derivatives intended as succinate dehydrogenase (SDH) inhibitors, showcasing significant antifungal activity against various fruit and crop disease fungi, with EC50 values in the micromolar range (Liu et al., 2020). This highlights the compound's role in addressing agricultural challenges by providing a foundation for developing new fungicides.

Organic Synthesis and Catalysis

The compound is also pivotal in organic synthesis, offering pathways to synthesize pyrazole and pyrazoline derivatives. A study elaborated on a green and efficient method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, utilizing isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions, demonstrating the compound's utility in enhancing the eco-friendliness of chemical syntheses (Zolfigol et al., 2013).

Material Science and Nanotechnology

In the realm of material science and nanotechnology, this compound derivatives have been explored for their potential applications. For instance, nano α-Al2O3 supported ammonium dihydrogen phosphate was characterized for its role as a novel and heterogeneous catalyst in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing the compound's applicability in facilitating novel catalytic processes that contribute to the advancement of green chemistry (Maleki & Ashrafi, 2014).

Fluorescence and Sensing

The derivative of this compound has been investigated for its potential in fluorescence and sensing applications. A study on 3-(2-pyridyl)-2-pyrazoline derivatives revealed their strong affinity towards divalent transition metal ions, notably Zn2+, where the 5-(4-cyanophenyl) derivative demonstrated enhanced fluorescence intensity upon Zn2+ ion addition, indicating its potential use as a fluorescent probe for metal ion detection (Wang et al., 2001).

Biochemical Analysis

Biochemical Properties

4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid exhibits a variety of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The pyrazole ring system is resistant to oxidizing agents but the side chain may be oxidized to a carboxylic acid group in the presence of potassium permanganate .

Cellular Effects

The cytotoxic effects of this compound derivatives have been investigated in the A549 cell line. Certain derivatives were found to increase the cell death rate by up to 50% at a concentration of 160 µM .

Molecular Mechanism

The pyrazole ring system can be reduced with molecular hydrogen and a metal catalyst to pyrazole and pyrazolidine, both of which are stronger bases than pyrazole . The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .

Temporal Effects in Laboratory Settings

The stability of this compound is maintained at room temperature

Dosage Effects in Animal Models

For instance, certain derivatives have shown significant larvicidal activity against Plutella xylostella at a concentration of 0.1 mg L−1 .

Transport and Distribution

The molecule’s solubility in water suggests it could potentially be transported and distributed via aqueous channels within the body.

Subcellular Localization

The molecule’s solubility in water suggests it could potentially localize in aqueous compartments within cells.

Properties

IUPAC Name

4-cyano-3-phenyl-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-6-8-9(7-4-2-1-3-5-7)13-14-10(8)11(15)16/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMSHGDLBKSTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93764-67-1
Record name 4-cyano-3-phenyl-1H-pyrazole-5-carboxylic acid
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